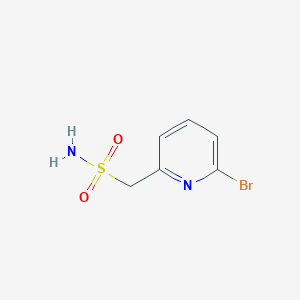

(6-Bromopyridin-2-yl)methanesulfonamide

CAS No.:

Cat. No.: VC17519923

Molecular Formula: C6H7BrN2O2S

Molecular Weight: 251.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H7BrN2O2S |

|---|---|

| Molecular Weight | 251.10 g/mol |

| IUPAC Name | (6-bromopyridin-2-yl)methanesulfonamide |

| Standard InChI | InChI=1S/C6H7BrN2O2S/c7-6-3-1-2-5(9-6)4-12(8,10)11/h1-3H,4H2,(H2,8,10,11) |

| Standard InChI Key | HBPUJAGLYNGGKK-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=NC(=C1)Br)CS(=O)(=O)N |

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

(6-Bromopyridin-2-yl)methanesulfonamide features a pyridine ring substituted with a bromine atom at the 6-position and a methanesulfonamide group at the 2-position. The bromine atom introduces steric and electronic effects that enhance reactivity, while the sulfonamide group contributes to hydrogen-bonding interactions critical for biological activity. The IUPAC name, (6-bromopyridin-2-yl)methanesulfonamide, reflects this substitution pattern, and its canonical SMILES representation is .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 251.10 g/mol |

| IUPAC Name | (6-bromopyridin-2-yl)methanesulfonamide |

| Canonical SMILES | C1=CC(=NC(=C1)Br)CS(=O)(=O)N |

| InChI Key | HBPUJAGLYNGGKK-UHFFFAOYSA-N |

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of (6-Bromopyridin-2-yl)methanesulfonamide typically begins with 6-bromopyridin-2-amine as the starting material. Acylation using methanesulfonyl chloride in the presence of a base such as triethylamine yields the target compound. Key steps include:

-

Amination: 6-Bromopyridin-2-amine is treated with methanesulfonyl chloride under anhydrous conditions.

-

Purification: The crude product is purified via column chromatography using solvents like petroleum ether and ethyl acetate .

This method achieves moderate to high yields (84% reported in one protocol) , with reaction optimization focusing on temperature control and stoichiometric ratios to minimize byproducts.

Reaction Mechanism

The acylation proceeds via nucleophilic substitution, where the amine group attacks the electrophilic sulfur atom in methanesulfonyl chloride. The reaction is facilitated by the use of a base to deprotonate the amine, enhancing its nucleophilicity. The bromine atom’s electron-withdrawing effect further stabilizes the intermediate, favoring product formation.

| Compound | Bcr-Abl Inhibition |

|---|---|

| (6-Bromopyridin-2-yl)methanesulfonamide | 0.046 |

| Imatinib | 0.074 |

| Nilotinib | 0.021 |

Structure-Activity Relationships (SAR)

-

Bromine Substitution: The 6-bromo group enhances binding affinity by inducing conformational changes in the kinase active site .

-

Sulfonamide Group: Critical for hydrogen bonding with backbone amides (e.g., Glu286 and Asp381), stabilizing the inhibitor-enzyme complex .

-

Pyridine Ring: Serves as a rigid scaffold, optimizing spatial orientation for target engagement.

Applications in Medicinal Chemistry

Drug Development Prospects

The compound’s kinase inhibitory activity positions it as a candidate for CML therapy. Preclinical studies highlight its selectivity over non-target kinases, reducing off-target toxicity risks . Additionally, its metabolic stability and oral bioavailability, inferred from structural analogs, suggest suitability for further pharmacokinetic optimization.

Chemical Probes and Tool Compounds

Researchers utilize (6-Bromopyridin-2-yl)methanesulfonamide to study enzyme mechanisms and validate drug targets. Its fluorescence properties, though unexplored, could enable imaging applications in cellular assays.

Comparative Analysis with Structural Analogs

Brominated vs. Non-Brominated Derivatives

Bromine substitution significantly enhances inhibitory potency compared to non-halogenated analogs. For instance, the des-bromo analog shows a 5-fold reduction in Bcr-Abl inhibition (IC = 0.23 μM) . This effect is attributed to bromine’s electronegativity, which polarizes the pyridine ring and strengthens π-π interactions with hydrophobic kinase residues.

Sulfonamide vs. Amide Derivatives

Replacing the sulfonamide with an amide group (e.g., acetyl) reduces activity, underscoring the sulfonamide’s role in hydrogen bonding. For example, N-(6-bromopyridin-2-yl)acetamide exhibits an IC of 0.21 μM, nearly 5-fold higher than the sulfonamide derivative .

Future Directions and Challenges

Clinical Translation

While preclinical data are promising, advancing this compound to clinical trials requires addressing potential toxicity and solubility issues. Prodrug strategies or formulation enhancements (e.g., nanoparticle delivery) could mitigate these challenges.

Expanding Therapeutic Indications

Given its kinase inhibitory profile, the compound may have utility in other cancers driven by Abl mutations, such as Philadelphia chromosome-positive acute lymphoblastic leukemia.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume